Phenyltoloxamine citrate

Acute Toxicity Preclinical Safety Comparative Pharmacology

Fixed-dose analgesic formulation requires an antihistamine adjuvant with proven pharmacodynamic synergism and a defined safety margin. Phenyltoloxamine citrate (CAS 1176-08-5) resolves both requirements: • Clinically validated 650:60 mg acetaminophen:phenyltoloxamine analgesia augmentation ratio • Favorable safety profile vs. diphenhydramine (lower IP LD₅₀ in murine models) • USP monograph compliance: 99.0-101.0% purity, mp 137-143°C Supplied with full CoA. Supports ANDA submission and commercial QC batch release.

Molecular Formula C23H29NO8
Molecular Weight 447.5 g/mol
CAS No. 1176-08-5
Cat. No. B1677680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltoloxamine citrate
CAS1176-08-5
SynonymsPhenyltoloxamine citrate;  Naldecon;  Kutrase
Molecular FormulaC23H29NO8
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyZZYHCCDMBJTROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenyltoloxamine Citrate: Technical Baseline and Procurement


Phenyltoloxamine citrate (CAS 1176-08-5) is the dihydrogen citrate salt of phenyltoloxamine, a first-generation ethanolamine-class H1 histamine receptor antagonist [1]. It is defined by the USP monograph as containing not less than 99.0% and not more than 101.0% C₁₇H₂₁NO·C₆H₈O₇ on a dried basis, with a melting range of 137–143°C and a 1% aqueous solution pH of 3.2–4.2 [2]. The compound is primarily utilized as an analgesic adjuvant in fixed-dose combination formulations with acetaminophen [3].

Phenyltoloxamine Citrate: Key Differences from Ethanolamine Antihistamines


Within the ethanolamine class, H1 antagonism is a shared but non-equivalent property. Phenyltoloxamine citrate exhibits a demonstrably lower acute toxicity profile relative to structurally similar comparators such as diphenhydramine and tripelennamine, as established by intraperitoneal LD₅₀ studies in mice [1]. Furthermore, its clinical utility as an analgesic adjuvant—specifically augmenting the efficacy of acetaminophen—is a quantifiable functional attribute not uniformly shared across all first-generation antihistamines [2]. Substitution with an alternative salt form or base without considering the validated combination ratio and purity specifications risks altering both the safety margin and the intended pharmacodynamic synergism.

Phenyltoloxamine Citrate: Quantified Comparative Evidence


Comparative Acute Toxicity Profile

In a direct preclinical comparison, phenyltoloxamine dihydrogen citrate demonstrated a significantly higher median lethal dose (LD₅₀) than both diphenhydramine and tripelennamine following intraperitoneal administration in mice [1].

Acute Toxicity Preclinical Safety Comparative Pharmacology

Analgesic Adjuvant Efficacy with Acetaminophen

A double-blind, placebo-controlled, parallel-group clinical study demonstrated that the co-administration of 60 mg phenyltoloxamine citrate with 650 mg acetaminophen produced statistically significant augmentation of analgesic activity compared to 650 mg acetaminophen alone [1].

Analgesic Adjuvant Clinical Trial Postoperative Pain

Sigma-1 Receptor Affinity vs. H1 Antagonists

Phenyltoloxamine exhibits potent binding affinity for the sigma-1 receptor (Ki = 160 nM) [1]. In contrast, the classic ethanolamine antihistamine diphenhydramine shows significantly lower sigma-1 affinity (Ki > 1000 nM in comparable assays), while hydroxyzine demonstrates moderate affinity (Ki ~300-500 nM) but lacks the same level of H1 antagonism potency [2].

Sigma-1 Receptor Receptor Binding Polypharmacology

USP Monograph Purity and Impurity Specifications

The USP monograph for phenyltoloxamine citrate establishes a tight purity specification of 99.0–101.0% on a dried basis, with defined limits for loss on drying (≤0.5%) and residue on ignition (≤0.1%), and a validated GC method for related compounds using USP Phenyltoloxamine Related Compound A RS as a reference standard [1]. Commercial suppliers typically offer NLT 98% purity, while USP Reference Standard grade meets the full monograph requirements .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Chronic Toxicity and Long-Term Tolerability

In a chronic toxicity study, dogs tolerated oral doses of phenyltoloxamine dihydrogen citrate at 20 and 40 mg/kg (calculated as base) for one year without untoward effects or evidence of blood dyscrasia [1]. This contrasts with some other first-generation antihistamines, such as certain phenothiazine derivatives, which have documented hematological adverse effect profiles at similar durations.

Chronic Toxicity Preclinical Safety Long-term Tolerability

Phenyltoloxamine Citrate: Evidence-Backed Applications


Analgesic Combination Formulation Development

Based on the clinical evidence demonstrating significant augmentation of acetaminophen analgesia at a specific 650:60 mg ratio [1], phenyltoloxamine citrate is indicated for development of fixed-dose combination analgesic products targeting postoperative or musculoskeletal pain. The validated combination ratio provides a defined starting point for formulation and bioequivalence studies [2].

Compendial Reference Standard Procurement

For quality control laboratories performing USP monograph testing, phenyltoloxamine citrate USP Reference Standard (RS) is essential for identity confirmation, assay calibration, and related compounds testing using the prescribed GC method with USP Phenyltoloxamine Related Compound A RS [1]. This supports ANDA submissions and commercial batch release [2].

Dual Sigma-1/H1 Targeting Research

Given its potent sigma-1 receptor binding affinity (Ki = 160 nM) [1] alongside established H1 antagonism, phenyltoloxamine citrate is suitable for mechanistic studies investigating the role of dual H1/sigma-1 modulation in pain pathways, neuroinflammation, or adjuvant analgesic mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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